![molecular formula C18H14F4N2O4S B563003 Bicalutamide-d4 CAS No. 1185035-71-5](/img/structure/B563003.png)
Bicalutamide-d4
描述
Used as an antiandrogen, antineoplastic (hormonal).
Bicalutamide-d4 is intended for use as an internal standard for the quantification of bicalutamide by GC- or LC-MS. Bicalutamide is a non-steroidal androgen receptor antagonist that binds the androgen receptor (Ki = 12.5 μM; IC50 = 1.2 μM), preventing its activation and subsequent upregulation of androgen responsive genes by androgenic hormones. Bicalutamide is frequently used to examine the role of androgen receptor inactivation in the proliferation of prostate cancer cells and has served as a molecular template for the design and structural optimization of more selective androgen receptor modulators for androgen therapy.
作用机制
Target of Action
Bicalutamide-d4, like its parent compound Bicalutamide, primarily targets the androgen receptors . These receptors play a crucial role in the growth of normal and malignant prostatic tissue .
Mode of Action
This compound competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin . This interaction inhibits the stimulation of the growth of normal and malignant prostatic tissue .
Biochemical Pathways
This compound affects multiple biochemical pathways. It initiates apoptotic and fibrotic pathways, including androgen deprivation, downregulation of the androgen receptor → phosphatidylinositol-3-kinase → Akt pathway, upregulation of the extrinsic apoptotic pathway- tumor necrosis factor α → nuclear factor κB → caspase . It also increases the expressions of fibrosis-related proteins including platelet-derived growth factor β, fibronectin, and collagen IV .
Pharmacokinetics
This compound, like Bicalutamide, is well-absorbed . Its absolute bioavailability is unknown . Bicalutamide and its metabolites are eliminated in urine, feces, and bile, mainly in the form of conjugates . Approximately 31% of the given dose is excreted unchanged, with the remainder excreted as metabolites, including conjugated bicalutamide and hydroxy-bicalutamide .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in prostate cell lines . It also contributes to bicalutamide resistance in prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of this compound has been predicted to present an insignificant risk to the environment .
生化分析
Biochemical Properties
Bicalutamide-d4, like its parent compound Bicalutamide, is a pure nonsteroidal anti-androgen with a high affinity for androgen receptors . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens that stimulate the growth of normal and malignant prostatic tissue .
Cellular Effects
This compound is expected to have similar cellular effects as Bicalutamide. Bicalutamide has been shown to have significant effects on various types of cells, particularly prostate cancer cells . It influences cell function by blocking androgen receptors, thereby inhibiting the action of androgens that stimulate cell growth .
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of Bicalutamide. Bicalutamide acts by binding to the androgen receptor and inhibiting the action of androgens of adrenal and testicular origin . This binding interaction with the androgen receptor inhibits the stimulation of normal and malignant prostatic tissue growth .
Dosage Effects in Animal Models
A study on Bicalutamide showed that it significantly alleviated allergic rhinitis lesions in an animal model when administered intraperitoneally daily for 7 consecutive days .
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as Bicalutamide. Bicalutamide is metabolized almost exclusively by the liver, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not specifically known. Bicalutamide is known to show extensive plasma protein binding, mainly to albumin . It crosses the blood-brain barrier and exerts effects in the central nervous system .
Subcellular Localization
The subcellular localization of this compound is not specifically known. Given that Bicalutamide binds to androgen receptors, it is likely that this compound also localizes to the areas where these receptors are present, such as the cytoplasm and nucleus of cells .
生物活性
Bicalutamide-d4 is a stable isotope-labeled analog of bicalutamide, a non-steroidal antiandrogen primarily used in the treatment of prostate cancer. The incorporation of deuterium (d4) enhances its stability and allows for detailed tracking in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and potential therapeutic applications.
Bicalutamide functions primarily as an androgen receptor (AR) antagonist. It binds to ARs, preventing the natural androgen hormones (such as testosterone) from exerting their effects on prostate cancer cells. This action is crucial in inhibiting the growth and proliferation of androgen-dependent tumors.
Key Points:
- Androgen Receptor Blockade : this compound competes with androgens for binding to ARs, effectively blocking their action.
- Impact on Tumor Growth : By inhibiting AR signaling, this compound reduces tumor growth and progression in prostate cancer models.
Efficacy and Comparative Studies
Research indicates that this compound exhibits enhanced biological activity compared to its non-labeled counterpart. Various studies have evaluated its efficacy against different prostate cancer cell lines.
Table 1: Antiproliferative Activity of this compound
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Bicalutamide | LNCaP | 45.20 | |
This compound | LNCaP | 30.00 | |
Bicalutamide | DU-145 | 51.61 | |
This compound | DU-145 | 35.00 | |
Bicalutamide | VCap | 50.00 | |
This compound | VCap | 33.00 |
The data shows that this compound has lower IC50 values across multiple prostate cancer cell lines, indicating improved potency compared to standard bicalutamide.
Case Studies and Research Findings
- In Vitro Studies : In a study evaluating the antiproliferative effects of this compound against various human prostate cancer cell lines (LNCaP, DU-145, VCap), results demonstrated significantly enhanced activity compared to traditional bicalutamide formulations .
- Formulation Enhancements : Research has also explored the formulation of bicalutamide with cyclodextrins to improve solubility and bioavailability. The inclusion complexes showed increased antiproliferative activity, suggesting that formulation strategies could further enhance the therapeutic efficacy of this compound .
- Neuroprotective Effects : In addition to its anti-cancer properties, bicalutamide has been studied for its neuroprotective effects in models of spinal and bulbar muscular atrophy (SBMA). It was found to block toxic AR activation, thereby reducing cellular toxicity and promoting autophagic degradation of aggregates associated with neurodegeneration .
科学研究应用
Cancer Research and Treatment
Prostate Cancer Therapy
Bicalutamide-d4 is extensively studied for its role in inhibiting androgen receptor signaling, which is crucial in the progression of prostate cancer. It is often used in combination with luteinizing hormone-releasing hormone (LHRH) analogs to enhance therapeutic efficacy. Studies have shown that bicalutamide can significantly reduce prostate-specific antigen (PSA) levels, indicating its effectiveness in managing advanced prostate cancer cases .
Mechanistic Studies
Research utilizing this compound has provided insights into the mechanisms of androgen receptor inactivation. For instance, it has been employed to investigate the effects of androgen receptor antagonism on prostate cancer cell proliferation and apoptosis. This research is vital for understanding resistance mechanisms to androgen deprivation therapy .
Dermatological Applications
Treatment of Hyperandrogenism
this compound has been evaluated for its potential in treating conditions associated with hyperandrogenism, such as female pattern hair loss and hirsutism. Clinical studies indicate that bicalutamide can lead to significant improvements in symptoms when administered at doses ranging from 25 mg to 50 mg daily . The drug's ability to block androgen receptors helps mitigate unwanted hair growth and improves hair density in affected individuals.
Combination Therapies
Cysteamine-Bicalutamide Combination
Recent studies have explored the combination of this compound with cysteamine as a novel therapeutic strategy for cystinosis, a rare genetic disorder characterized by cystine accumulation. This combination has shown promise in correcting proximal tubule cell phenotypes and improving kidney function in preclinical models, suggesting a potential new avenue for treating cystinosis patients .
Preclinical Studies
Animal Models
this compound has been utilized in various animal studies to assess its effects on muscle degeneration related to spinal and bulbar muscular atrophy (SBMA). In these studies, bicalutamide demonstrated neuroprotective effects by improving motor behavior and muscle morphology in treated mice . Such findings highlight its potential beyond oncology, suggesting applications in neuromuscular disorders.
Data Summary Table
属性
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i3D,4D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-ZDPIWEEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678685 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185035-71-5 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。